molecular formula C12H25NO7S B8239654 2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-yl methanesulfonate

2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-yl methanesulfonate

Cat. No.: B8239654
M. Wt: 327.40 g/mol
InChI Key: KZDCXZWVOMGZBF-UHFFFAOYSA-N
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Description

This compound belongs to a class of polyether-azatridecane derivatives functionalized with sulfonate esters. Its structure features a 13-membered backbone with dimethyl, oxo, trioxa, and aza groups, terminating in a methanesulfonate ester. Such compounds are pivotal in medicinal chemistry as intermediates for antibody-drug conjugates (ADCs) and PROTACs due to their solubility, stability, and ability to act as leaving groups in nucleophilic substitutions .

Properties

IUPAC Name

2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO7S/c1-12(2,3)20-11(14)13-5-6-17-7-8-18-9-10-19-21(4,15)16/h5-10H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDCXZWVOMGZBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Protection and Glycol Chain Assembly

The synthesis begins with the preparation of the tert-butyl-protected triethylene glycol amine intermediate. A representative protocol involves:

Step 1: Synthesis of tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate

  • Reactants : tert-Butyl carbamate, triethylene glycol diamine.

  • Coupling Agent : PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).

  • Conditions : Anhydrous DMF, DIEA (N,N-Diisopropylethylamine) as base, ambient temperature.

This step installs the Boc group onto the primary amine of the triethylene glycol backbone. The reaction proceeds via activation of the carbamate carbonyl by PyAOP, followed by nucleophilic attack by the glycol amine.

Step 2: Methanesulfonation of the Terminal Hydroxyl Group

  • Reactant : Methanesulfonyl chloride (MsCl).

  • Base : Triethylamine or DIEA.

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature : 0°C to ambient.

The terminal hydroxyl group of the glycol intermediate is converted to a methanesulfonate ester, enhancing its leaving group ability for subsequent nucleophilic substitutions.

Key Reaction Mechanism

The methanesulfonation step follows a classical nucleophilic acyl substitution mechanism:

R-OH + MsClBaseR-OSO2Me + HCl\text{R-OH + MsCl} \xrightarrow{\text{Base}} \text{R-OSO}_2\text{Me + HCl}

Here, the hydroxyl oxygen attacks the electrophilic sulfur in MsCl, displacing chloride and forming the sulfonate ester. DIEA or triethylamine neutralizes the generated HCl, driving the reaction to completion.

Experimental Validation and Optimization

Procedure from Peer-Reviewed Literature

A documented synthesis (RSC, 2019) details the use of this compound in preparing kinase inhibitors:

Reactants :

  • 2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid (86 mg, 0.328 mmol).

  • 4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one (100 mg, 0.273 mmol).

Conditions :

  • Coupling Agent : PyAOP (212 mg, 0.407 mmol).

  • Base : DIEA (212 mg, 1.638 mmol).

  • Solvent : Anhydrous DMF (3 mL).

  • Time : 2 hours at ambient temperature.

Workup :

  • Dilution with 90% DMSO/water.

  • Purification via preparative HPLC (TFA-modified mobile phase).

  • Lyophilization to yield the product as a colorless oil (128 mg, 77%).

Analytical Characterization

Table 1: Spectroscopic Data

TechniqueKey ObservationsCitation
1H NMR δ 1.37 (s, 9H, Boc CH3), 3.35–3.18 (m, 8H, glycol CH2), 3.10–3.03 (m, 2H, MsO CH2)
ESI-MS m/z 630.9 [M+H]+ (Boc-protected precursor); 531.5 [M-Boc]+
HPLC Purity >95% (TFA method, Rt = 0.52 min)

Applications in Conjugate Synthesis

Deprotection for Amine Exposure

The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA) to liberate the primary amine:

Boc-NH-(CH2CH2O)3CH2OSO2MeTFAH2N-(CH2CH2O)3CH2OSO2Me\text{Boc-NH-(CH}2\text{CH}2\text{O)}3\text{CH}2\text{OSO}2\text{Me} \xrightarrow{\text{TFA}} \text{H}2\text{N-(CH}2\text{CH}2\text{O)}3\text{CH}2\text{OSO}_2\text{Me}

This deprotected amine serves as a handle for attaching fluorophores, targeting ligands, or payloads in antibody-drug conjugates (ADCs).

Sulfonate Displacement Reactions

The methanesulfonate group undergoes nucleophilic displacement with amines, thiols, or hydroxylamines:

R-OSO2Me + NuR-Nu + MeSO3\text{R-OSO}2\text{Me + Nu}^- \rightarrow \text{R-Nu + MeSO}3^-

This reactivity is exploited in labeling strategies and prodrug activation .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-yl methanesulfonate: undergoes various chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonate ester group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation and Reduction: The oxo group can participate in redox reactions. For instance, it can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and methanesulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like PCC or Dess-Martin periodinane for mild oxidation.

    Reduction: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while hydrolysis would produce the corresponding alcohol and methanesulfonic acid.

Scientific Research Applications

2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-yl methanesulfonate: has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules. Its reactive functional groups make it a versatile building block in organic synthesis.

    Biology: Employed in the modification of biomolecules. For instance, it can be used to introduce specific functional groups into peptides or proteins.

    Medicine: Investigated for its potential in drug development. The compound’s ability to undergo various chemical transformations makes it useful in the design of prodrugs or active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers with specific properties.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-yl methanesulfonate exerts its effects depends on its application. In chemical reactions, the methanesulfonate ester acts as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound can modify biomolecules through covalent bonding, altering their function or activity.

Molecular Targets and Pathways

    Chemical Reactions: Targets include nucleophiles that can attack the electrophilic carbon attached to the methanesulfonate group.

    Biological Systems: Pathways involve covalent modification of proteins or peptides, potentially affecting enzyme activity or protein-protein interactions.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The table below highlights key structural differences and similarities:

Compound Name CAS Number Molecular Formula Molecular Weight Functional Group Key Applications
Target Compound : 2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-yl methanesulfonate Not explicitly provided C₁₄H₂₇NO₈S ~393.4 g/mol Methanesulfonate ester ADC linkers, sulfonylation reactions
2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-yl 4-methylbenzenesulfonate 206265-94-3 C₂₀H₃₁NO₈S 445.5 g/mol Tosylate ester Intermediate in sulfonamide synthesis
2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid 108466-89-3 C₁₁H₂₁NO₆ 263.3 g/mol Carboxylic acid Semaglutide building blocks
Dicyclohexylamine 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oate 560088-79-1 C₂₃H₄₄N₂O₆ 444.6 g/mol Dicyclohexylamine salt PROTAC synthesis
2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid 462100-06-7 C₁₄H₂₇NO₇ 321.4 g/mol Extended PEG chain + acid Solubility enhancers

Physicochemical Properties

Property Target Methanesulfonate Tosylate (CAS 206265-94-3) Carboxylic Acid (CAS 108466-89-3) Dicyclohexylamine Salt (CAS 560088-79-1)
Purity ≥95% (inferred) ≥95% ≥98% Not specified
Storage Likely 2–8°C (analogue) 2–8°C under argon RT RT, sealed
Solubility Moderate in polar solvents DMF, DCM DMSO, water (pH-dependent) 10 mM in DMSO
Stability Hydrolytically sensitive Stable under argon Stable at RT Moisture-sensitive

Research Findings and Trends

  • ADC Linkers : The carboxylic acid variant (CAS 108466-89-3) is preferred for its conjugation efficiency, while sulfonate esters are niche due to hydrolysis risks .
  • PROTACs : Dicyclohexylamine salts improve bioavailability but require stringent storage .
  • Structural Modifications : Extending the PEG chain (e.g., tetraoxa derivative, CAS 462100-06-7) enhances aqueous solubility but complicates purification .

Biological Activity

2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-yl methanesulfonate (CAS No. 108466-89-3) is an organic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanism of action, therapeutic uses, and relevant research findings.

The compound has a molecular formula of C11_{11}H21_{21}NO6_6 and a molecular weight of 263.29 g/mol. It is characterized by a complex structure that includes multiple functional groups conducive to biological interactions.

PropertyValue
Molecular FormulaC11_{11}H21_{21}NO6_6
Molecular Weight263.29 g/mol
CAS Number108466-89-3
Log P (octanol-water)0.23
SolubilityHigh

Research indicates that this compound functions as a protein degrader building block . Its mechanism involves the modulation of protein stability and degradation pathways within cells, particularly targeting proteins implicated in various diseases. This property makes it a valuable candidate for the development of PROteolysis TArgeting Chimeras (PROTACs), which are designed to selectively degrade specific proteins associated with disease processes .

Therapeutic Applications

The compound has been explored for several therapeutic applications:

  • Cancer Therapy : Its role as a protein degrader has implications in oncology, particularly in targeting oncogenic proteins that contribute to tumor growth and survival.
  • Inflammatory Diseases : By modulating necroptosis pathways through the degradation of Mixed Lineage Kinase domain-Like pseudokinase (MLKL), this compound shows promise in treating inflammatory conditions .
  • Metabolic Disorders : As a building block for drugs like Semaglutide, it is also being investigated for its potential in managing metabolic disorders such as obesity and diabetes .

Research Findings

Several studies have highlighted the biological activity and efficacy of this compound:

Case Study: PROTAC Development

A recent study demonstrated the synthesis of PROTACs using this compound as a key component. The resulting PROTACs effectively targeted MLKL for degradation, leading to reduced cell death in models of necroptosis. This research provides crucial insights into the potential of this compound in therapeutic applications aimed at modulating cell death pathways .

In Vitro Studies

In vitro assays have shown that compounds containing the methanesulfonate moiety exhibit significant biological activity against various cancer cell lines. The results indicate a dose-dependent response in cell viability assays, suggesting that higher concentrations lead to increased efficacy in protein degradation and subsequent cell death .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-yl methanesulfonate, and how can reaction yields be optimized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution of tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (BocNH-PEG3) with methanesulfonyl chloride under anhydrous conditions. reports quantitative yields (e.g., 114.1 mg from 60.0 mg BocNH-PEG3) using dichloromethane as a solvent and triethylamine as a base. Optimization involves strict temperature control (0–5°C) and inert atmospheres to prevent hydrolysis of the sulfonate ester . Alternative routes employ coupling reagents like HBTU with NHS in DMF for related derivatives, requiring monitoring via TLC or LC-MS to track intermediate formation .

Q. How can researchers confirm the structural integrity of this compound during synthesis?

  • Methodological Answer : 1H NMR is the primary tool for structural validation. Key spectral features include:

  • δ 1.45 ppm (s, 9H, tert-butyl group from Boc-protected intermediates) .
  • δ 3.33–3.62 ppm (m, PEG-like ethylene oxide chain protons) .
  • δ 4.18 ppm (t, J = 4.8 Hz, methanesulfonate-linked CH2) .
    LC-MS (ESI+) is used to verify molecular weight, with observed [M+H]+ peaks matching theoretical values (e.g., m/z 755.6 for a derivative in ). Purity should be assessed via HPLC (>95%) using C18 columns under gradient elution .

Q. What storage conditions are recommended to ensure compound stability?

  • Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Storage at –20°C under an inert atmosphere (argon or nitrogen) in amber vials is critical. and emphasize avoiding repeated freeze-thaw cycles, which degrade the methanesulfonate group. For short-term use, desiccators with silica gel are acceptable .

Advanced Research Questions

Q. How does this compound function in bioconjugation strategies, such as antibody-drug conjugates (ADCs) or PROTACs?

  • Methodological Answer : The methanesulfonate group acts as a leaving group, enabling nucleophilic substitution with thiols or amines on biomolecules (e.g., antibodies, proteins). and highlight its use in ADC linker systems, where the PEG-like chain enhances solubility and reduces aggregation. For PROTACs, the ethylene oxide spacer facilitates ternary complex formation between target proteins and E3 ligases. Researchers should optimize reaction pH (7.5–8.5) and molar ratios (1:1.2 drug:antibody) to minimize crosslinking .

Q. What strategies can mitigate batch-to-batch variability in large-scale synthesis?

  • Methodological Answer : Key factors include:

  • Purification : Use preparative HPLC with trifluoroacetic acid (0.1% v/v) in the mobile phase to remove unreacted PEG intermediates .
  • Quality Control : Implement in-process NMR to monitor Boc-deprotection efficiency (e.g., disappearance of δ 1.45 ppm tert-butyl signal) .
  • Scale-up : Replace HBTU with cost-effective carbodiimides (e.g., EDC) for amide couplings, as described in for related compounds.

Q. How can structural modifications of the PEG chain impact pharmacokinetic properties?

  • Methodological Answer : Lengthening the ethylene oxide chain (e.g., from trioxa to pentaoxa) improves solubility but may reduce cellular uptake. and suggest substituting the terminal methanesulfonate with maleimide or tetrazine for bioorthogonal click chemistry, enhancing in vivo stability. Computational modeling (e.g., molecular dynamics simulations) can predict PEG conformation in aqueous vs. lipid environments .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

  • Methodological Answer : Endogenous PEG-like compounds in serum can interfere with LC-MS/MS quantification. Solutions include:

  • Sample Preparation : Solid-phase extraction (C18 cartridges) with methanol elution to isolate the compound .
  • Detection : Use tandem mass spectrometry with multiple reaction monitoring (MRM) transitions specific to the methanesulfonate fragment (m/z 97 → 80) .
  • Calibration : Spike deuterated analogs (e.g., d9-tert-butyl) as internal standards to correct for matrix effects .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points and solubility: How should researchers reconcile conflicting data?

  • Resolution : and note the absence of boiling/melting point data due to the compound’s polymeric nature. Solubility in DMF (50 mg/mL) and chloroform (20 mg/mL) is consistent across studies, but discrepancies in aqueous solubility arise from varying PEG chain hydration. Use dynamic light scattering (DLS) to assess aggregation thresholds in PBS (pH 7.4) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-yl methanesulfonate
Reactant of Route 2
Reactant of Route 2
2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-yl methanesulfonate

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